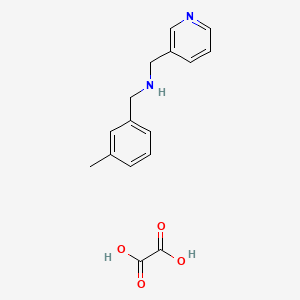
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is a chemical compound that combines a benzyl group substituted with a methyl group at the third position and a pyridinyl group attached to a methanamine. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate typically involves the following steps:
Formation of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine: This can be achieved through a nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with 1-(pyridin-3-yl)methanamine in the presence of a base such as sodium hydroxide.
Conversion to Oxalate Salt: The resultant amine is then reacted with oxalic acid to form the oxalate salt. This step is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl and pyridinyl compounds.
Applications De Recherche Scientifique
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-1-(pyridin-3-yl)methanamine oxalate: Lacks the methyl group on the benzyl ring.
N-(3-Methylbenzyl)-1-(pyridin-2-yl)methanamine oxalate: Has the pyridinyl group at the second position instead of the third.
Uniqueness
N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is unique due to the specific positioning of the methyl group on the benzyl ring and the pyridinyl group at the third position. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C14H16N2.C2H2O4/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14;3-1(4)2(5)6/h2-8,10,16H,9,11H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
WLUGMLHCOFLQPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNCC2=CN=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


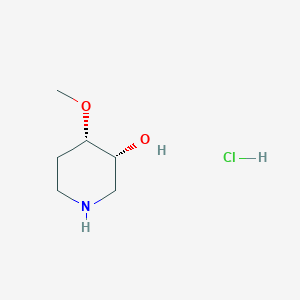
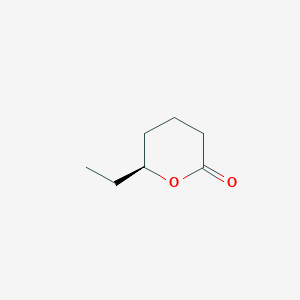
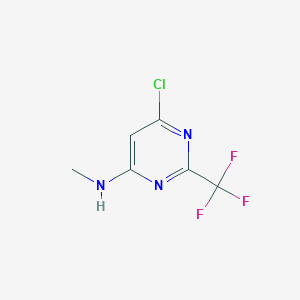


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)

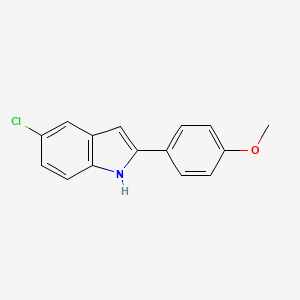
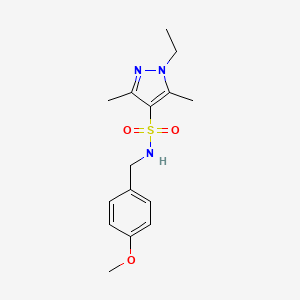

![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
